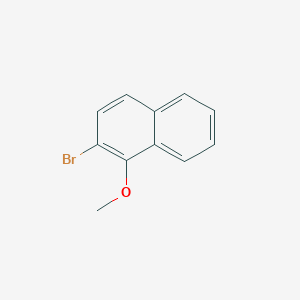

2-Bromo-1-methoxynaphthalene

概述

描述

2-Bromo-1-methoxynaphthalene is an organic compound with the molecular formula C11H9BrO. It is a brominated derivative of methoxynaphthalene and is used as an intermediate in various chemical reactions and industrial applications. The compound is characterized by the presence of a bromine atom at the second position and a methoxy group at the first position on the naphthalene ring.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-methoxynaphthalene typically involves the bromination of 1-methoxynaphthalene. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The bromination reaction is typically followed by purification steps such as recrystallization or distillation to obtain the final product.

化学反应分析

Types of Reactions: 2-Bromo-1-methoxynaphthalene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions. Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

Substitution Reactions: Sodium methoxide, potassium tert-butoxide, and other strong bases.

Coupling Reactions: Boronic acids, palladium catalysts, and bases such as potassium carbonate.

Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.

Major Products Formed:

Substitution Reactions: Methoxy-substituted naphthalenes.

Coupling Reactions: Biaryl compounds.

Oxidation and Reduction Reactions: Various oxidized or reduced derivatives of naphthalene.

科学研究应用

Synthetic Applications

1.1 Catalytic Reactions

2-Bromo-1-methoxynaphthalene serves as a reagent in several catalytic processes. Notably, it is utilized in the synthesis of catalysts for highly enantioselective aziridination of styrene derivatives. This reaction is crucial for producing chiral amines, which are valuable in drug synthesis . Additionally, it can be used in palladium-catalyzed Ullmann coupling reactions to prepare biaryls or biheterocycles, which are important structures in pharmaceutical chemistry .

1.2 Formation of Naphthyl Ethers and Sulfides

The compound is also instrumental in synthesizing alkylnaphthyl ethers and sulfides. Research indicates that this compound can undergo nucleophilic substitution reactions to form various naphthyl derivatives, which have applications in medicinal chemistry . The ability to produce these derivatives efficiently highlights its utility as a synthetic intermediate.

Medicinal Chemistry

2.1 Anti-inflammatory Drug Synthesis

One of the notable applications of this compound is its role as an intermediate in the synthesis of anti-inflammatory drugs, such as Naproxen. This compound has been shown to exhibit significant anti-inflammatory properties, making it a target for further medicinal research . The synthesis pathway often involves the transformation of this compound into more complex structures that demonstrate enhanced therapeutic effects.

2.2 Bioactivity Studies

Recent studies have explored the bioactivity of compounds derived from this compound. For example, derivatives have shown cytotoxicity against various cancer cell lines, suggesting potential applications in cancer therapy . The mechanism of action often involves inducing apoptosis in malignant cells while sparing normal cells, which is critical for therapeutic efficacy.

Data Tables

The following table summarizes key synthetic reactions involving this compound:

Case Studies

Case Study 1: Synthesis of Biaryls

In a study focusing on the synthesis of biaryls using this compound, researchers employed palladium-catalyzed coupling reactions under inert conditions. The results demonstrated high yields and selectivity for the desired products, showcasing the efficiency of this compound as a coupling partner .

Case Study 2: Anti-inflammatory Drug Development

Another significant study highlighted the use of this compound in developing anti-inflammatory agents like Naproxen. The research detailed the synthetic pathway and characterized the final product's efficacy through biological assays, confirming its therapeutic potential against inflammatory diseases .

作用机制

The mechanism of action of 2-Bromo-1-methoxynaphthalene involves its ability to participate in various chemical reactions due to the presence of the bromine atom and the methoxy group. The bromine atom can act as a leaving group in substitution reactions, while the methoxy group can influence the reactivity of the compound. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

相似化合物的比较

1-Bromo-2-methoxynaphthalene: Similar structure but with the bromine and methoxy groups at different positions.

2-Bromo-6-methoxynaphthalene: Another isomer with the methoxy group at the sixth position.

1-Bromo-2-methylnaphthalene: Contains a methyl group instead of a methoxy group.

Uniqueness: 2-Bromo-1-methoxynaphthalene is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its isomers and other similar compounds. This uniqueness makes it valuable in specific synthetic applications and research studies.

生物活性

2-Bromo-1-methoxynaphthalene is an organic compound with the molecular formula C₁₁H₉BrO and a molecular weight of 237.09 g/mol. It features a bromine atom at the second position and a methoxy group at the first position on the naphthalene ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug synthesis.

Structural Characteristics

The unique structural features of this compound enhance its reactivity and utility in various chemical applications. The presence of the bromine atom allows for nucleophilic substitution reactions, while the methoxy group can influence electronic properties, making it a versatile compound in synthetic chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₉BrO |

| Molecular Weight | 237.09 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Biological Activity

Research into the biological activity of this compound is still emerging, with limited direct studies available. However, several key areas have been identified where this compound may exhibit biological effects:

- Anticancer Potential : The compound's structural similarity to other brominated compounds suggests potential anticancer properties. Brominated compounds have been implicated in various cancer therapies due to their ability to interact with cellular targets involved in tumor growth and proliferation.

- Chemical Probes : As a chemical probe, this compound could be useful in studying bromodomain proteins, which play critical roles in gene regulation and are associated with cancer progression. The ability of this compound to inhibit specific protein interactions may provide insights into therapeutic targets for cancer treatment .

- Synthetic Applications : The compound serves as an intermediate in the synthesis of biologically active molecules and pharmaceuticals, indicating its importance in drug development processes .

The mechanism of action for this compound primarily involves its participation in various chemical reactions due to its functional groups:

- Substitution Reactions : The bromine atom can act as a leaving group, allowing for substitution reactions with nucleophiles such as sodium methoxide or potassium tert-butoxide.

- Coupling Reactions : It can participate in coupling reactions (e.g., Suzuki-Miyaura coupling) to form biaryl compounds, which are important in medicinal chemistry.

- Oxidation and Reduction Reactions : Under certain conditions, it can undergo oxidation or reduction, leading to different derivatives that may possess distinct biological activities.

Case Studies and Research Findings

While specific case studies focusing solely on this compound are sparse, related research on similar compounds provides valuable insights:

- A study examining bromodomain inhibitors highlighted the significance of brominated compounds in targeting epigenetic regulators involved in cancer . Although not directly studying this compound, this research underscores the potential for similar compounds to exhibit significant biological activity.

- Another investigation into halogenated marine metabolites demonstrated that such compounds often possess pharmacological properties, suggesting that this compound could also have bioactive potential worth exploring further .

常见问题

Basic Research Questions

Q. What are the optimized synthetic routes for 2-Bromo-1-methoxynaphthalene, and how do reaction conditions influence yield?

Answer: A common method involves electrophilic substitution on 1-methoxynaphthalene using brominating agents like -bromosuccinimide (NBS) under controlled conditions. For example, coupling reactions with propargyl bromide in using as a base can yield derivatives (e.g., (prop-2-yn-1-yloxy)naphthalene), with progress monitored via TLC (n-hexane:ethyl acetate, 9:1) . Key factors affecting yield include solvent polarity, temperature (room temperature vs. reflux), and stoichiometric ratios of reagents.

Q. How can researchers characterize this compound using spectroscopic techniques?

Answer:

- Mass Spectrometry (MS): NIST data for naphthalene derivatives (e.g., 1-methoxynaphthalene) show characteristic fragmentation patterns, with molecular ion peaks at 158.19 (base peak) and bromine isotope signatures ( 207.07 for this compound) .

- NMR: -NMR of 1-methoxy derivatives typically shows aromatic protons in the δ 7.2–8.2 ppm range and methoxy groups at δ 3.9–4.1 ppm. Bromine substitution deshields adjacent protons, aiding structural confirmation .

Q. What safety protocols are critical when handling this compound?

Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles.

- Ventilation: Work in a fume hood to avoid inhalation of vapors.

- Storage: Store in airtight containers away from ignition sources (e.g., sparks, heat) .

- Disposal: Follow hazardous waste regulations; consult SDS for neutralization guidelines .

Advanced Research Questions

Q. How do aryne intermediates facilitate coupling reactions involving this compound?

Answer: Under aryne-forming conditions (e.g., using or ), this compound can generate a reactive aryne intermediate. This intermediate undergoes [2+2] cycloaddition or nucleophilic trapping, enabling synthesis of polycyclic aromatic compounds (e.g., annulated phthalides) . Key parameters include solvent choice (THF or toluene) and temperature (−78°C to room temperature).

Q. How can computational chemistry predict reactivity and regioselectivity in brominated naphthalene derivatives?

Answer:

- DFT Calculations: Use Gaussian or ORCA to model electron density maps, identifying electrophilic sites (e.g., C-2 in naphthalene) prone to bromination.

- Hammett Constants: Correlate substituent effects (methoxy vs. bromine) to predict reaction rates in SNAr or cross-coupling reactions .

- Molecular Dynamics (MD): Simulate solvent effects on reaction pathways (e.g., stabilization of transition states) .

Q. How should researchers resolve contradictions in toxicological data for naphthalene derivatives?

Answer:

- Literature Screening: Apply frameworks from ATSDR’s toxicological profiles, prioritizing peer-reviewed studies on inhalation/oral exposure routes and systemic effects (hepatic, renal) .

- Meta-Analysis: Use tools like RevMan to assess heterogeneity in LD50 values across species (e.g., mice vs. rats).

- Mechanistic Studies: Investigate metabolic pathways (e.g., CYP450-mediated oxidation) to explain species-specific toxicity .

Q. What crystallographic methods are suitable for structural elucidation of brominated naphthalene complexes?

Answer:

- Single-Crystal X-ray Diffraction (SC-XRD): Use SHELXL for refinement, leveraging high-resolution data () to resolve Br···O interactions.

- Twinned Data: For challenging crystals (e.g., pseudo-merohedral twinning), employ SHELXD for structure solution and SHELXE for density modification .

Q. Methodological Tables

Table 1. Comparison of Synthetic Routes for this compound Derivatives

| Method | Reagents | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Electrophilic Bromination | NBS, | 65–75 | ||

| Aryne Cycloaddition | , 3-Cyanophthalide | THF | 50–60 |

Table 2. Key Spectral Peaks for this compound (NIST Data)

| Technique | Key Peaks/Features | Reference |

|---|---|---|

| EI-MS | 207.07 (M), 158 (M-Br) | |

| -NMR | δ 4.02 (s, OCH), 7.3–8.1 (aromatic) |

属性

IUPAC Name |

2-bromo-1-methoxynaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrO/c1-13-11-9-5-3-2-4-8(9)6-7-10(11)12/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOVMWQHKZYGAGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC2=CC=CC=C21)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50504361 | |

| Record name | 2-Bromo-1-methoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50504361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62012-54-8 | |

| Record name | 2-Bromo-1-methoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50504361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。